3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate
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Overview
Description
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate is an organic compound that belongs to the class of esters It is derived from palmitic acid and a hydroxylated methylpropyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate typically involves the esterification of palmitic acid with 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of enzymatic catalysts, such as lipases, can also be employed to achieve regioselective esterification under milder conditions .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential use in the formulation of pharmaceuticals, particularly in enhancing the bioavailability of hydrophobic drugs.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties
Mechanism of Action
The mechanism by which 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate exerts its effects is primarily through its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems where it can enhance the absorption of active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate
- 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl oleate
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate is unique due to its specific fatty acid chain length (palmitic acid), which imparts distinct physical and chemical properties compared to its analogs with different fatty acid chains. This uniqueness can influence its solubility, melting point, and interaction with biological membranes .
Properties
CAS No. |
32750-68-8 |
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Molecular Formula |
C21H42O4 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] hexadecanoate |
InChI |
InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)25-19-21(2,17-22)18-23/h22-23H,3-19H2,1-2H3 |
InChI Key |
RZCXLAVLGNSKPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C)(CO)CO |
Origin of Product |
United States |
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